2,6-Dichloro-3-hydroxybenzonitrile
Overview
Description
2,6-Dichloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C(_7)H(_3)Cl(_2)NO. It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2,6-Dichloro-3-hydroxybenzonitrile primarily targets cellulose synthases (CESAs) . These enzymes are responsible for the synthesis of cellulose, a critical component of plant cell walls. The compound interferes with the activity of CESAs, thereby inhibiting cellulose biosynthesis .
Mode of Action
The compound interacts with its targets (CESAs) and inhibits their function. This inhibition disrupts the formation of the cellulose microfibril, a structure composed of many chains of β-(1,4)-linked glucose . The disruption of cellulose synthesis affects the structural integrity of the plant cell wall, leading to growth inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cellulose biosynthesis pathway . By inhibiting the function of CESAs, the compound prevents the formation of cellulose microfibrils, which are essential components of the plant cell wall . This disruption can lead to downstream effects on plant growth and development .
Pharmacokinetics
It has been found in the faeces of rats and rabbits , suggesting that it can be metabolized and excreted by these organisms.
Result of Action
The inhibition of cellulose biosynthesis by this compound leads to a disruption in the structure and function of the plant cell wall . This disruption can inhibit plant growth and development, making the compound a potent herbicide .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3-hydroxybenzonitrile has been shown to interact with various enzymes and proteins. It has an inhibitory effect on the production of acid in sulphates, enzyme preparations, and assays . This compound also has an inhibitory effect on mitochondrial function by decreasing ATP levels .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit biochemical activity in tissue culture . It also has an inhibitory effect on the production of acid in sulphates .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibitory effect on biochemical activity. It has been shown to decrease ATP levels, indicating an effect on energy production within the cell .
Temporal Effects in Laboratory Settings
It has been shown to inhibit biochemical activity in tissue culture .
Metabolic Pathways
It has been found in the faeces of rats and rabbits, suggesting that it is metabolized and excreted .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-hydroxybenzonitrile typically involves the chlorination of 3-hydroxybenzonitrile. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled temperature conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2,6-dichloro-3-aminobenzonitrile or 2,6-dichloro-3-thiolbenzonitrile.
Oxidation: Formation of 2,6-dichloro-3-cyanobenzaldehyde.
Reduction: Formation of 2,6-dichloro-3-aminobenzonitrile.
Scientific Research Applications
2,6-Dichloro-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential inhibitory effects on certain enzymes and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2,6-Dichlorobenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxybenzonitrile: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloro-4-hydroxybenzonitrile: Similar structure but with the hydroxyl group in a different position, leading to different chemical properties and uses.
Uniqueness: 2,6-Dichloro-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-3-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIUXZFGCEYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186974 | |
Record name | Benzonitrile, 2,6-dichloro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-34-3 | |
Record name | 2,6-Dichloro-3-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3336-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2,6-dichloro-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,6-dichloro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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